molecular formula C14H14N2O B2469758 N-Methyl-N-(quinolin-4-ylmethyl)prop-2-enamide CAS No. 2361641-37-2

N-Methyl-N-(quinolin-4-ylmethyl)prop-2-enamide

Cat. No. B2469758
CAS RN: 2361641-37-2
M. Wt: 226.279
InChI Key: KYHRUVKKRVQKAW-UHFFFAOYSA-N
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Description

“N-Methyl-N-(quinolin-4-ylmethyl)prop-2-enamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound, and an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, N-methylated compounds can be synthesized through reductive methylation, where a compound is treated with formaldehyde and a reducing agent . Quinoline derivatives can be synthesized through the Skraup synthesis, Doebner reaction, or Combes quinoline synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline and amide groups. The quinoline group is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring. The amide group consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents present. Generally, quinolines can undergo electrophilic substitution reactions at the 5 and 8 positions, and nucleophilic substitutions can occur at the 2 position . Amides can participate in various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds, and they are often solids at room temperature . Quinolines are typically colorless hygroscopic liquids with a strong odor .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some quinoline derivatives have biological activity and are used as antimalarial drugs . The mechanism of action of these drugs often involves interference with the parasite’s ability to break down and digest hemoglobin .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Generally, handling of organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activity, given the known activity of some quinoline derivatives . Additionally, research could be conducted to optimize the synthesis of this compound and similar compounds .

properties

IUPAC Name

N-methyl-N-(quinolin-4-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-14(17)16(2)10-11-8-9-15-13-7-5-4-6-12(11)13/h3-9H,1,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRUVKKRVQKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC2=CC=CC=C12)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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